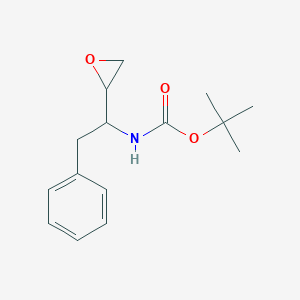
(2S,3S)-1,2-环氧-3-(Boc-氨基)-4-苯基丁烷
描述
Synthesis Analysis
The synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane has been achieved through a series of steps starting from (S)-phenylalanine. The process involves protection, esterification, and subsequent reactions leading to the formation of the epoxy amino compound with an overall yield of about 45% (Yu Xin-hong, 2013). Another approach involves a one-carbon homologation strategy starting from Boc-L-phenylalanine, yielding the target molecule with specific attention to anti-selectivity and efficiency in the process (Dengjin Wang & W. A. Nugent, 2006).
科学研究应用
抗逆转录病毒化合物的制备:该化合物是沙奎那韦、安普那韦、阿扎那韦和洛匹那韦等抗逆转录病毒药物合成中的关键中间体。这些药物在 HIV/AIDS 的治疗中至关重要 (Nishimura、Toledo 和 Clososki,2013 年).
HIV-1 蛋白酶抑制剂:该化合物特别被认为是制备 HIV-1 蛋白酶抑制剂的关键中间体 (于新红,2013 年).
氨基酸衍生物的合成:它已被用于合成各种氨基酸衍生物,包括 (2S,3S) 4-氨基-2,3-二羟基-3-甲基丁酸,该酸在科学研究中使用效率很高 (Garner、Park 和 Rotello,1985 年).
生物活性化合物合成:合成 (2S,3S)-Boc-苯丙氨酸环氧化物,该化合物的一种形式,对于创建生物活性化合物至关重要 (Badorrey、Díaz-de-Villegas 和 Gálvez,2009 年).
在炸药化学中的潜力:有趣的是,该化合物在炸药化学中具有潜在的应用,并且可以在使用三氟乙酸银的金属催化反应中重新排列 (Linder、Steurer 和 Podlech,2003 年).
蛋白酶抑制剂的前体:它还可以用作蛋白酶抑制剂的前体,并在废物处理中得到应用 (邓金旺和 Nugent,2006 年).
化学选择性合成应用:它在化学选择性合成其非对映异构体中的应用值得注意 (Rodolfo H. V. Nishimura,2015 年).
抗癌剂研究:源自该化合物的具有游离氨基的羟乙胺衍生物对癌细胞系表现出有希望的细胞毒活性 (Facchinetti 等人,2014 年).
催化:Ti(O-i-Pr)4 在该化合物及其衍生物的环氧化物部分的开环中作为温和的催化剂,表明其在催化过程中的效用 (Urabe、Aoyama 和 Sato,1992 年).
有机化学中的多功能性:源自该化合物的的手性氨基醇用作有机化学中的手性助剂、配体和合成中间体,具有很高的生物活性和潜在的药物应用 (Velho 和 Martins,2020 年).
作用机制
安全和危害
The safety data sheet for a related compound, “(2S,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPOUMXZERMIJK-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173325 | |
| Record name | (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | |
CAS RN |
98737-29-2 | |
| Record name | (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98737-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (1S)-N-(1-((2S)-2-oxiranyl)-2-phenylethyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098737292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl (1S)-N-[1-((2S)-2-oxiranyl)-2-phenylethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane in pharmaceutical chemistry?
A1: (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane serves as a crucial building block in the multi-step synthesis of HIV-1 protease inhibitors. [, ] These inhibitors are essential components of antiretroviral therapy, playing a vital role in managing HIV infection.
Q2: Can you describe the synthetic route used to produce (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane from (S)-phenylalanine?
A2: The synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane from (S)-phenylalanine involves several key steps: [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



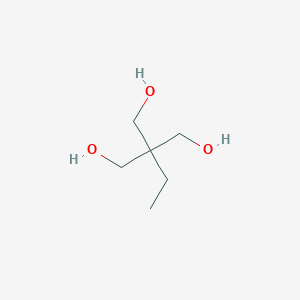

![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)
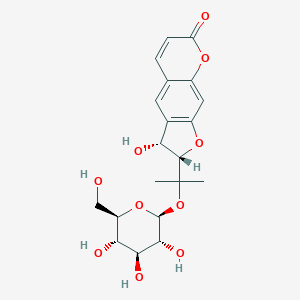



![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)
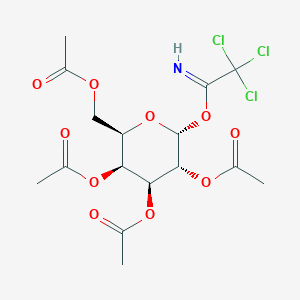
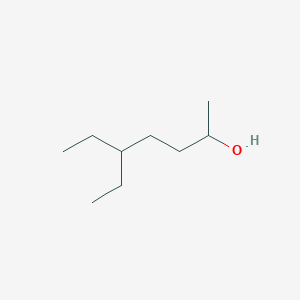

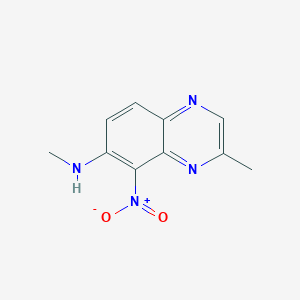
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)